2-Benzyl-2-(propan-2-yl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

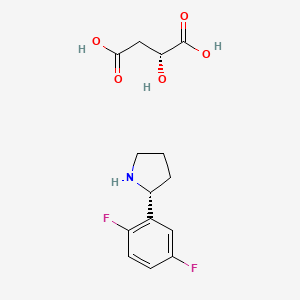

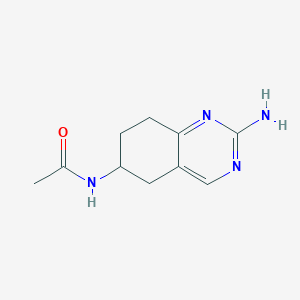

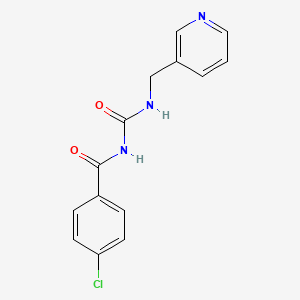

2-Benzyl-2-(propan-2-yl)pyrrolidine is a chemical compound with the molecular formula C14H21N . It is also known as 2-benzyl-2-isopropylpyrrolidine hydrochloride . This compound is used in various research and industrial applications .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H21N.ClH/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13;/h3-5,7-8,12,15H,6,9-11H2,1-2H3;1H . This indicates the presence of a pyrrolidine ring with benzyl and isopropyl substituents. Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.79 . Other physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Transfer Hydrogenation Catalysts

In the study of transfer hydrogenation reactions , 2-Benzyl-2-(propan-2-yl)pyrrolidine analogs have been utilized as part of catalytic systems. For instance, water-soluble half-sandwich complexes have shown efficiency in catalytic transfer hydrogenation of carbonyl compounds in water using glycerol as a hydrogen donor. This represents an innovative, pH-independent method for transfer hydrogenation, highlighting the compound's role in facilitating environmentally friendly catalysis (Prakash et al., 2014).

Stereoselective Alkylation

In stereoselective synthesis , derivatives of this compound have been explored for their ability to induce specific stereochemical outcomes. A study by Andersson and Hedenström (2004) showed that the enolates of propanoylamides derived from (S)-proline, including those related to this compound, could be alkylated with high diastereoselectivity, demonstrating the compound's utility in asymmetric synthesis (Andersson & Hedenström, 2004).

Electropolymerization and Conducting Polymers

The role of pyrrolidine and its derivatives in the electropolymerization process has been investigated, with studies demonstrating their utility in creating conducting polymers. For example, the electropolymerization of bis(pyrrol-2-yl) arylenes in the presence of easily oxidized electrolytes to form conducting polymers showcases the potential of pyrrolidine derivatives in materials science (Larmat et al., 1996; Sotzing et al., 1996).

Synthesis and Reactivity of Pyrrolidine Derivatives

Research on pyrrolidine derivatives for the synthesis of complex organic molecules has shown the versatility of these compounds. The generation of structurally diverse libraries through alkylation and ring closure reactions, as demonstrated by Roman (2013), illustrates the compound's significant potential in organic synthesis (Roman, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-2-propan-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYJTUYJQNGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)

![2-methyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2745405.png)